Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-
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Overview
Description
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]quinoline core, which is a fused bicyclic system containing nitrogen atoms, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the imidazoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroimidazoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Similar in structure but with an indole ring instead of an imidazoquinoline core.
Benzimidazole derivatives: Contain a benzimidazole ring and exhibit similar biological activities.
Uniqueness
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- is unique due to its specific imidazoquinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84357-04-0 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H18N2O2/c1-3-14-9-10-18-16(11-14)19(25-2)12-20-22-17(13-23(18)20)21(24)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChI Key |
ATAQGXABHTXTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N3C=C(N=C3C=C2OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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